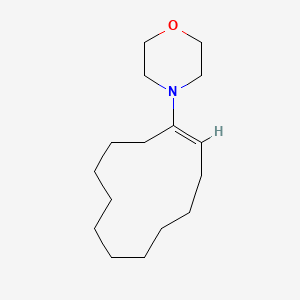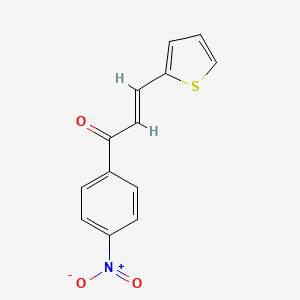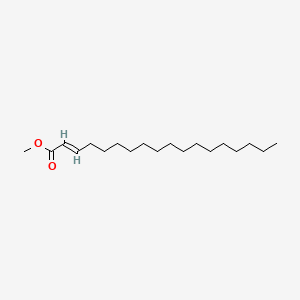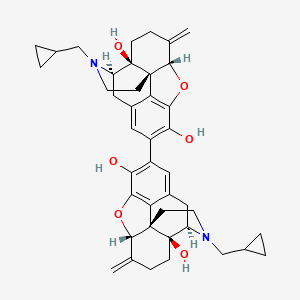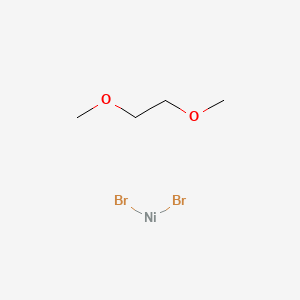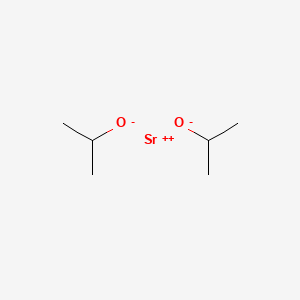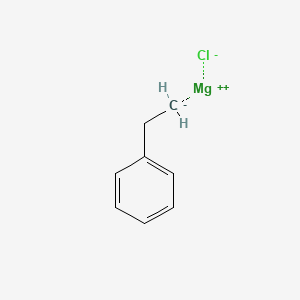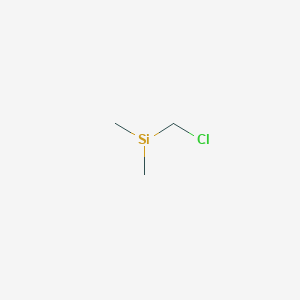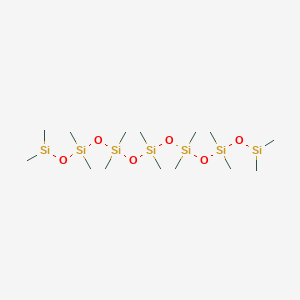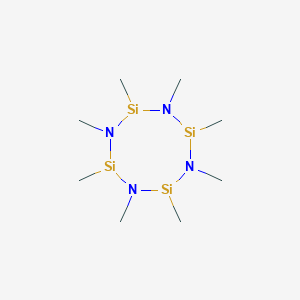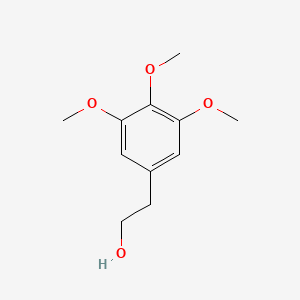
2-(3,4,5-Trimetoxifenil)etanol
Descripción general
Descripción
2-(3,4,5-Trimethoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O4. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which includes 2-(3,4,5-trimethoxyphenyl)ethanol, have been found to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . The specific interactions between 2-(3,4,5-Trimethoxyphenyl)ethanol and these targets need further investigation.
Biochemical Pathways
Given the targets inhibited by tmp-bearing compounds, it can be inferred that 2-(3,4,5-trimethoxyphenyl)ethanol may affect pathways related to cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation .
Result of Action
It may also have anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Análisis Bioquímico
Biochemical Properties
The 2-(3,4,5-Trimethoxyphenyl)ethanol molecule interacts with several enzymes, proteins, and other biomolecules. For instance, TMP derivatives have been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions play a crucial role in the biochemical reactions involving 2-(3,4,5-Trimethoxyphenyl)ethanol.
Cellular Effects
2-(3,4,5-Trimethoxyphenyl)ethanol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, TMP derivatives have shown notable anti-cancer effects by effectively inhibiting tubulin .
Molecular Mechanism
At the molecular level, 2-(3,4,5-Trimethoxyphenyl)ethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the TMP group plays a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Metabolic Pathways
2-(3,4,5-Trimethoxyphenyl)ethanol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol typically involves the reduction of 3,4,5-trimethoxybenzaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4,5-Trimethoxyphenyl)ethanol can be scaled up by employing catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde using a palladium on carbon (Pd/C) catalyst. This method is efficient and allows for the production of large quantities of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4,5-trimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: It can be further reduced to 2-(3,4,5-trimethoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzaldehyde
Reduction: 2-(3,4,5-Trimethoxyphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-(3,4,5-Trimethoxyphenyl)ethanol can be compared with other similar compounds such as:
3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects and used in psychopharmacology.
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in organic synthesis.
3,4,5-Trimethoxyphenylacetic acid: Utilized in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHJWVUNNCFNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442090 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-48-1 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


